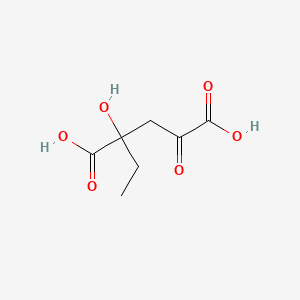

2-Ethyl-2-hydroxy-4-oxopentanedioic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

664997-78-8 |

|---|---|

Molecular Formula |

C7H10O6 |

Molecular Weight |

190.15 g/mol |

IUPAC Name |

2-ethyl-2-hydroxy-4-oxopentanedioic acid |

InChI |

InChI=1S/C7H10O6/c1-2-7(13,6(11)12)3-4(8)5(9)10/h13H,2-3H2,1H3,(H,9,10)(H,11,12) |

InChI Key |

SJDLPALXBBZXDQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC(=O)C(=O)O)(C(=O)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Strategies for Chemical Synthesis of 2-Ethyl-2-hydroxy-4-oxopentanedioic Acid

The construction of the carbon skeleton and the introduction of the specific functional groups—two carboxylic acids, a ketone, a hydroxyl group, and an ethyl substituent at a quaternary chiral center—require multi-step and regioselective chemical strategies.

The synthesis of this compound is a complex task due to its dense functionality. smolecule.com One of the most direct conceptual approaches involves the selective hydroxylation of a suitable precursor. A key precursor is 2-ethyl-4-oxopentanedioic acid, which could be hydroxylated at the C2 position. smolecule.com

Lewis acid-catalyzed hydration represents an efficient method for introducing hydroxyl groups. smolecule.com The mechanism involves the coordination of a Lewis acid catalyst to the carbonyl oxygen of a ketone, which facilitates a nucleophilic attack to form the hydroxyl group. smolecule.com More advanced and highly selective methods employ biocatalysis. Hydroxylating monooxygenases, for instance, can introduce hydroxyl groups with high regioselectivity by utilizing molecular oxygen. smolecule.com

Another potential synthetic route starts from simpler, commercially available materials. For example, chemical synthesis can be designed as a multi-step process beginning with substrates like ethyl acetoacetate (B1235776) or other diketones. smolecule.com Grignard reactions are also a viable method, involving the reaction of a Grignard reagent with an appropriate carbonyl compound, followed by hydrolysis to yield the target tertiary hydroxy acid. smolecule.com

Aldol (B89426) condensation is a powerful carbon-carbon bond-forming reaction that is central to the synthesis of β-hydroxy carbonyl compounds. ncert.nic.insigmaaldrich.com In the context of synthesizing molecules analogous to this compound, the aldol reaction provides a direct route to the 4-hydroxy-2-oxoacid framework. nih.gov

The reaction typically involves an enolate ion reacting with a carbonyl compound. sigmaaldrich.com Specifically, pyruvic acid aldolases can catalyze the reaction between pyruvate (B1213749) (acting as the nucleophile) and a wide range of aldehydes (electrophiles) to produce various 4-hydroxy-2-oxoacids. nih.gov The mechanism of class II aldolases involves a divalent metal ion in the active site that coordinates to the enolized pyruvic acid, which then attacks the aldehyde. nih.gov

A retrosynthetic analysis for the target compound's backbone could involve a crossed aldol condensation between pyruvic acid and a 2-keto-dicarboxylic acid precursor. For instance, the homo-aldol condensation product of pyruvate itself is 4-hydroxy-4-methyl-2-oxoglutaric acid, a close structural analog. chemrxiv.org The synthesis of this analog has been achieved, identifying its lactone form, zymonic acid, as a key intermediate. chemrxiv.org This suggests that a similar aldol strategy followed by controlled oxidation and functional group manipulation could potentially yield this compound.

Hydrolysis is a fundamental step in the final stages of many synthetic routes, particularly when carboxylic acid groups are protected as esters to prevent unwanted side reactions during synthesis. A diester precursor of this compound would require a final hydrolysis step, typically under acidic or basic conditions, to liberate the two carboxylic acid functionalities.

Decarboxylation reactions are also a key transformation in organic synthesis. In certain enzymatic pathways, this compound can undergo decarboxylation to lose carbon dioxide. smolecule.com While often a catabolic process, synthetic pathways can be designed to leverage decarboxylation. For example, if a synthesis proceeds through a malonic ester derivative, a final hydrolysis and decarboxylation sequence would be necessary to arrive at the target structure. The non-oxidative decarboxylation of the pyruvate aldol product, 2-methyl-4-oxopent-2-enedioic acid (OMPD), to form methylsuccinic acid has been studied, highlighting the potential for such reactions in related systems. chemrxiv.org

Enantioselective Synthesis and Chiral Resolution Techniques

The C2 carbon of this compound is a stereocenter, meaning the molecule can exist as two non-superimposable mirror images (enantiomers). The synthesis of a single enantiomer is often crucial for biological applications and can be achieved through two primary strategies: asymmetric synthesis, which creates the desired enantiomer directly, or chiral resolution, which separates a racemic mixture of both enantiomers.

Chiral resolution can be performed by several methods. One classical approach involves reacting the racemic acid with a single enantiomer of a chiral amine to form diastereomeric salts, which have different physical properties (like solubility) and can be separated by crystallization. researchgate.net A more modern and widely applicable technique is preparative high-performance liquid chromatography (HPLC) using a chiral stationary phase, which can directly separate the two enantiomers. nih.gov

A powerful strategy for enantioselective synthesis is the asymmetric reduction of a prochiral ketone. For this target molecule, a suitable precursor would be a diester of 2-ethyl-2,4-dioxopentanedioic acid. The ketone at the C2 position is prochiral, and its reduction can lead to either the (R) or (S) alcohol.

Chemical methods often employ metal catalysts with chiral ligands. Asymmetric transfer hydrogenation (ATH) is a prominent technique, frequently using ruthenium (Ru) catalysts with chiral diamine ligands, such as TsDPEN, and a hydrogen source like formic acid. researchgate.net This method has been successfully used to reduce β-amido-α-keto esters to the corresponding α-hydroxy esters with high diastereoselectivity and enantioselectivity. researchgate.net Similarly, Noyori-type asymmetric hydrogenation is a well-established method for stereoselectively reducing ketones. nih.gov Another approach involves using chiral Lewis acids to activate the ketone towards reduction by a hydride source, such as sodium borohydride. acs.org

| Catalyst System | Substrate Type | Product Type | Reported Enantiomeric Excess (ee) | Source |

|---|---|---|---|---|

| Ru(II)-TsDPEN | β-Amido-α-keto esters | anti-β-Amido-α-hydroxy esters | High | researchgate.net |

| (l)-TarB-NO₂ / NaBH₄ | Prochiral ketones | Optically active secondary alcohols | Up to 99% | acs.org |

| Noyori-type Ru-catalyst | Keto-sugar intermediate | 3'-hydroxyl sugar | High | nih.gov |

Biocatalysis offers a highly selective and environmentally benign alternative for producing chiral molecules. Enzymes can be used for both the resolution of racemates and for direct asymmetric synthesis. biomedpharmajournal.org

One common strategy is the enzymatic kinetic resolution of a racemic ester. Lipases, such as those from Burkholderia cepacia or Amano PS, are frequently used to selectively hydrolyze one enantiomer of a racemic ester mixture. mdpi.com The reaction is stopped at approximately 50% conversion, yielding a mixture of one enantiomer as the carboxylic acid and the other as the unreacted ester, which can then be separated. mdpi.com

Alternatively, enzymes can perform asymmetric reductions of prochiral ketones with exceptional enantioselectivity. nih.gov Dehydrogenase enzymes, often found in whole-cell systems like baker's yeast (Saccharomyces cerevisiae) or various plant tissues (e.g., carrot, potato), can reduce ketones to chiral alcohols. biomedpharmajournal.orgnih.govnih.gov For example, β-ketoesters such as ethyl 4-chloroacetoacetate have been reduced with high enantioselectivity using plant tissues. nih.gov Isolated enzymes, such as L-lactate dehydrogenase, can also serve as effective catalysts for synthesizing chiral α-hydroxy acids from α-keto acids. nih.gov

| Biocatalyst | Transformation | Substrate Type | Yield | Enantiomeric Excess (ee) | Source |

|---|---|---|---|---|---|

| Plant Tissues (e.g., Daucus carota) | Asymmetric Reduction | Ethyl 4-chloroacetoacetate | ~45% | ~91% | nih.gov |

| Baker's Yeast | Asymmetric Reduction | Acetophenone derivatives | >80% | Up to 70% | biomedpharmajournal.org |

| Duck ε-crystallin (L-LDH activity) | Asymmetric Reduction | α-Keto acids | High | High | nih.gov |

| Burkholderia cepacia Lipase | Kinetic Resolution (Hydrolysis) | Racemic arylalkanoic esters | High | High | mdpi.com |

| Rhodotrula glutinis | Asymmetric Reduction | β-ketoesters | High | High | nih.gov |

Derivatization and Analog Synthesis for Research Probes

The structural complexity of this compound allows for a variety of modifications to generate derivatives and analogs, which can serve as valuable tools in biochemical and pharmacological research.

Esterification and Hydrolysis for Structural Modifications

The presence of two carboxylic acid groups and a hydroxyl group makes this compound a prime candidate for esterification. This reaction can be employed to modify the compound's polarity, solubility, and bioavailability, which is crucial for developing research probes.

Esterification:

The conversion of the carboxylic acid moieties to esters can be achieved through several methods. The Fischer esterification, a classic acid-catalyzed reaction, involves treating the acid with an excess of an alcohol in the presence of a strong acid catalyst like sulfuric acid or tosic acid. nih.gov This equilibrium-driven process can be pushed towards the product side by using a large excess of the alcohol or by removing water as it is formed. nih.gov

For more sensitive substrates or under milder conditions, other esterification methods can be employed. The use of dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) provides a powerful method for esterification at room temperature under non-acidic conditions. hmdb.ca Another approach involves the formation of mixed carboxylic-carbonic anhydrides, which are then reacted with an alcohol. acs.org

The selective esterification of one carboxylic acid group over the other, or the esterification of the hydroxyl group, would require the use of protecting groups and a carefully planned synthetic strategy. For instance, selective methylation of 2-hydroxycarboxylic acids has been achieved using tetramethoxysilane (B109134) as a catalyst/reagent. nih.gov

Hydrolysis:

The reverse reaction, the hydrolysis of an ester back to the carboxylic acid, is also a fundamental transformation. This can be accomplished under either acidic or basic conditions. nih.gov Acid-catalyzed hydrolysis is the reverse of the Fischer esterification and is also an equilibrium process. nih.gov

Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that goes to completion. hmdb.ca The ester is typically heated with a dilute alkali solution, such as sodium hydroxide, to yield the carboxylate salt and the alcohol. hmdb.ca Subsequent acidification of the reaction mixture protonates the carboxylate to regenerate the carboxylic acid. hmdb.ca

The selective hydrolysis of one ester group in a diester derivative of this compound would present a synthetic challenge, likely requiring enzymatic methods or carefully controlled reaction conditions.

Below is an interactive data table summarizing common esterification and hydrolysis methods applicable to this compound.

| Reaction | Reagents | Conditions | Products | Key Features |

| Fischer Esterification | Alcohol, Strong Acid (e.g., H₂SO₄) | Heat, Excess Alcohol | Ester, Water | Equilibrium reaction. nih.gov |

| DCC/DMAP Coupling | Alcohol, DCC, DMAP | Room Temperature | Ester, Dicyclohexylurea | Mild conditions, high yield. hmdb.ca |

| Mixed Anhydride Method | Chloroformate, Base, Alcohol | Low Temperature | Ester, CO₂, Salt | Good for sensitive substrates. acs.org |

| Acid-Catalyzed Hydrolysis | Water, Strong Acid (e.g., HCl) | Heat | Carboxylic Acid, Alcohol | Reversible. nih.gov |

| Base-Catalyzed Hydrolysis (Saponification) | Strong Base (e.g., NaOH), Water | Heat | Carboxylate Salt, Alcohol | Irreversible, goes to completion. hmdb.ca |

Formation of Substituted Pentanedioic Acid Derivatives

The carbon skeleton of this compound can be further modified to create a diverse range of substituted pentanedioic acid (glutaric acid) derivatives. nih.gov These derivatives are valuable for structure-activity relationship (SAR) studies.

One potential transformation is the Aldol Condensation . The ketone functionality at the 4-position can react with aldehydes or ketones under basic conditions to form larger carbon skeletons. smolecule.com This reaction could be used to introduce various substituents at the carbon adjacent to the ketone.

Another approach involves the reduction of the ketone group to a secondary alcohol. This would yield a 2-ethyl-2,4-dihydroxypentanedioic acid derivative. Subsequent reactions at the newly formed hydroxyl group could introduce further diversity.

Furthermore, the existing functional groups can be used to direct the formation of heterocyclic derivatives. For example, condensation reactions involving the ketone and one or both of the carboxylic acid groups could lead to the formation of lactones or other ring structures.

While specific examples of derivatization starting directly from this compound are not extensively reported in the literature, the known reactivity of its constituent functional groups provides a roadmap for the synthesis of a wide array of analogs for use as research probes.

Reaction Mechanisms and Kinetics in Synthetic Pathways

Understanding the mechanisms and kinetics of the reactions involved in the synthesis of this compound is crucial for optimizing reaction conditions and improving yields.

Investigation of Catalytic Processes

Both chemical and enzymatic catalytic processes are employed in the synthesis of this compound and its precursors.

Chemical Catalysis:

A key step in some synthetic routes is the hydration of a precursor ketone. Lewis acid-catalyzed hydration is an efficient method for introducing the hydroxyl group at the 2-position. smolecule.com The mechanism involves the coordination of the Lewis acid to the carbonyl oxygen of the ketone, which activates the carbonyl group towards nucleophilic attack by a water molecule, leading to the formation of a tetrahedral intermediate. smolecule.com

In the context of derivatization, the Fischer esterification is catalyzed by strong Brønsted acids. The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity and facilitates nucleophilic attack by the alcohol. nih.gov This is followed by a series of proton transfer steps and the elimination of water to form the ester. nih.gov

Enzymatic Catalysis:

Biocatalytic methods offer high selectivity and mild reaction conditions. Hydroxylating monooxygenases are enzymes that can introduce hydroxyl groups with high regioselectivity. smolecule.com These enzymes utilize molecular oxygen and a cofactor like NADPH to form a reactive flavin-peroxide intermediate, which then acts as the hydroxylating agent. smolecule.com

Ketoacid dehydrogenase complexes are another class of enzymes that can be used in the synthesis of hydroxylated ketoacids. smolecule.com The mechanism of these multi-enzyme complexes is intricate, often involving a thiamine (B1217682) pyrophosphate (TPP)-stabilized carbanion intermediate. smolecule.com

The table below provides an overview of the catalytic processes.

| Catalytic Process | Catalyst Type | Key Mechanistic Feature | Application |

| Lewis Acid-Catalyzed Hydration | Chemical (Lewis Acid) | Activation of carbonyl group by coordination. smolecule.com | Synthesis of this compound. smolecule.com |

| Fischer Esterification | Chemical (Brønsted Acid) | Protonation of carbonyl oxygen. nih.gov | Esterification of carboxylic acids. nih.gov |

| Hydroxylation | Enzymatic (Monooxygenase) | Flavin-peroxide intermediate. smolecule.com | Introduction of hydroxyl groups. smolecule.com |

| Ketoacid Dehydrogenation | Enzymatic (Dehydrogenase Complex) | Thiamine pyrophosphate-stabilized carbanion. smolecule.com | Synthesis of hydroxylated ketoacids. smolecule.com |

Role of Intermediates in Multi-step Synthesis

The synthesis of a molecule as complex as this compound invariably involves multiple steps and the formation of various reactive intermediates.

In the Lewis acid-catalyzed hydration mentioned earlier, the tetrahedral intermediate formed after the nucleophilic attack of water is a crucial species. smolecule.com Its collapse leads to the formation of the hydrated product and regeneration of the catalyst.

In enzymatic reactions, the intermediates are often bound to the enzyme's active site. The flavin-peroxide intermediate in monooxygenase-catalyzed hydroxylations is a high-energy species that enables the difficult oxidation of a C-H bond. smolecule.com Similarly, the thiamine pyrophosphate (TPP)-stabilized carbanion in dehydrogenase-catalyzed reactions allows for the formation of new carbon-carbon bonds or other transformations that would be challenging to achieve with traditional chemical methods. smolecule.com

Biochemical Roles and Metabolic Investigations

Enzymatic Reactions Involving 2-Ethyl-2-hydroxy-4-oxopentanedioic Acid and Related Compounds

The transformation of this compound and its chemical relatives is catalyzed by several classes of enzymes. These reactions are fundamental to their integration and degradation within metabolic systems. Key enzymatic activities include those of reductases, hydrolases, and decarboxylases.

The enzymatic reduction of keto acids and their esters is a well-documented pathway for producing chiral hydroxy compounds, which are valuable in various synthetic applications. While direct studies on this compound are limited, extensive research on analogous keto-esters demonstrates the pivotal role of reductase enzymes in forming hydroxyesters.

Engineered ketoreductases and carbonyl reductases are particularly effective in this regard. smolecule.comtpcj.org For instance, the asymmetric reduction of ethyl 2-oxo-4-phenylbutyrate, a structural analog, to ethyl (R)-2-hydroxy-4-phenylbutanoate is achieved with high efficiency and stereoselectivity using stereospecific carbonyl reductases. tpcj.orgcapes.gov.br Studies have optimized reaction conditions, including temperature, pH, and co-solvent use, to maximize yield and enantiomeric excess. tpcj.org Recombinant Escherichia coli expressing engineered ketoreductases have achieved yields of 75-90% with exceptional stereoselectivity (over 95% enantiomeric excess) in the synthesis of hydroxylated ketoacids. smolecule.com Similarly, various yeast strains like Rhodotorula minuta and Candida holmii have been employed as whole-cell biocatalysts for the microbial reduction of keto-esters, yielding products with high optical purity. capes.gov.br

Table 1: Examples of Reductase Activity on Analogous Keto-Esters

| Enzyme/Organism | Substrate | Product | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Carbonyl Reductase (KmCR) | Ethyl 2-oxo-4-phenylbutyrate | Ethyl (R)-2-hydroxy-4-phenylbutyrate | 62% | ≥99.9% | tpcj.org |

| Candida holmii KPY 12402 | Ethyl 2-oxo-4-phenylbutyrate | Ethyl (R)-2-hydroxy-4-phenylbutyrate | 58% | 90% | capes.gov.br |

| Rhodotorula minuta IFO 0920 | Ethyl 2-oxo-4-phenylbutyrate | Ethyl (R)-2-hydroxy-4-phenylbutyrate | N/A | 95% | capes.gov.br |

Hydrolase and decarboxylase enzymes are crucial for the catabolism of dicarboxylic acids and related molecules. Hydrolases cleave chemical bonds by adding water, while decarboxylases remove carboxyl groups, typically releasing carbon dioxide.

In pathways analogous to those potentially involving this compound, these enzymes are key players. For example, microsomal epoxide hydrolase (mEH) is known to hydrolyze oxetane (B1205548) rings to form diols, demonstrating a pathway for metabolic clearance that could be relevant for cyclic analogs. nih.gov In malonate metabolism, malonyl-CoA hydrolase catalyzes the conversion of malonyl-CoA to malonate. researchgate.net

Decarboxylation is a common step in the breakdown of oxo-dicarboxylic acids. A prominent example is the oxidative decarboxylation of 2-oxoadipate to glutaryl-CoA, a reaction catalyzed by the 2-oxoadipate dehydrogenase complex (OADHC) in the catabolic pathways of lysine (B10760008) and tryptophan. nih.gov Other relevant decarboxylases include oxaloacetate decarboxylase and malonyl-CoA decarboxylase, which converts malonyl-CoA into acetyl-CoA and carbon dioxide. researchgate.netmdpi.com The decarboxylation of this compound itself has been proposed to form 2-oxoglutarate in the presence of specific enzymes. smolecule.com

Understanding the kinetics and mechanisms of enzymes that act on this compound and its analogs is essential for mapping their metabolic roles. Studies on enzymes like 2-oxoglutarate dehydrogenase (OGDH) and the structurally related 2-oxoadipate dehydrogenase (OADH) have been advanced by using synthetic phosphonate (B1237965) analogues of their natural substrates. nih.gov

These analogues act as competitive inhibitors, allowing researchers to discriminate between the metabolic contributions of these two enzymes, which exhibit some substrate promiscuity. Kinetic analyses have been performed on enzyme preparations from various tissues to determine the inhibitory effects of these analogues, revealing differential sensitivities of OADH and OGDH to inhibitors of varying chain lengths. nih.gov For example, adipoyl phosphonate (AP) was shown to be a more potent inhibitor of OADH, whereas succinyl phosphonate (SP) preferentially inhibited OGDH. nih.gov Such studies are critical for understanding how these metabolic pathways are regulated and for developing tools to probe their function. nih.gov

Table 2: Phosphonate Analogues Used in Kinetic Studies of OADH and OGDH

| Inhibitor | Target Enzyme(s) | Type of Inhibition | Significance | Reference |

|---|---|---|---|---|

| Succinyl Phosphonate (SP) | OGDH (preferred) | Competitive | Discriminates OGDH from OADH activity; affects fatty acid β-oxidation markers. | nih.gov |

| Glutaryl Phosphonate (GP) | OGDH / OADH | Competitive | Intermediate inhibitor used to probe substrate specificity. | nih.gov |

Proposed Integration into Metabolic Pathways

The structural similarity of this compound to key metabolic intermediates suggests its potential integration into central metabolic networks. Its relationship to 4-hydroxy-2-oxoglutaric acid, an analog of the Krebs cycle intermediate α-ketoglutarate (also known as 2-oxoglutarate), provides a basis for proposing its connections to amino acid metabolism.

The metabolic pathways of arginine and proline are intricately linked through the common intermediate L-glutamate. wikipedia.org The biosynthesis of both amino acids can originate from α-ketoglutarate. wikipedia.orgnih.gov α-Ketoglutarate is converted to glutamate, which is then processed to form glutamate-5-semialdehyde. wikipedia.org This intermediate stands at a metabolic branch point: it can be cyclized and reduced to form proline, or it can be converted to ornithine, a precursor for arginine synthesis in the urea (B33335) cycle. wikipedia.org

Given that 4-hydroxy-2-oxoglutaric acid is an analog of α-ketoglutarate, it is plausible that it could influence or participate in these pathways. Furthermore, α-ketoglutarate is a required co-substrate for prolyl hydroxylases, the enzymes that hydroxylate proline residues in collagen. nih.gov This suggests a potential regulatory role for α-ketoglutarate analogs in processes involving protein modification and stability. The bidirectional nature of these pathways means that the net flow towards production or catabolism of these amino acids is highly dependent on the cellular context. wikipedia.org

The metabolic fate of this compound in biological systems can be inferred from the downstream processing of analogous compounds. For instance, in the catabolism of the amino acids lysine and tryptophan, the intermediate 2-oxoadipate is oxidatively decarboxylated by OADHC to produce glutaryl-CoA. nih.gov This product can then be further metabolized.

Similarly, the metabolism of trans-4-hydroxy-l-proline, which can be formed from proline, gives rise to a wide array of compounds. nih.gov These include glutamic acid analogs, kainoid analogs, and pipecolic acid derivatives, which have diverse biological activities. nih.gov By analogy, the breakdown of this compound could potentially generate a variety of smaller molecules with functional roles in cellular metabolism. The specific downstream products would depend on the enzymatic machinery present in a given organism or tissue.

Interactions with Biological Macromolecules and Enzymes

The biological significance of this compound and its analogs is closely tied to their interactions with enzymes, particularly their ability to act as inhibitors or mimics of natural substrates.

Studies on Enzyme Inhibition and Co-substrate Mimicry (e.g., TET2 catalytic domain inhibition by related compounds)

Research has demonstrated that structural analogs of this compound can function as competitive inhibitors for dioxygenase enzymes, such as the Ten-Eleven Translocation (TET) family of DNA hydroxylases. These enzymes are crucial for DNA demethylation, an epigenetic regulatory process.

A notable example is the compound 2-hydroxy-4-methylene-pentanedicarboxylic acid , which has been identified as a reversible competitor of the co-substrate α-ketoglutarate (α-KG) in the catalytic domain of TET2. nih.gov This inhibition of TET2's dioxygenase activity has been quantified, showing a half-maximal inhibitory concentration (IC₅₀) of 11.0 ± 0.9 μM when the concentration of α-KG is 10 μM. nih.gov

Other related small molecules also exhibit inhibitory effects on TET enzymes. For instance, both enantiomers of 2-hydroxyglutarate (2-HG), (R)-2-HG and (S)-2-HG, are known to be weak inhibitors of TET dioxygenases. nih.gov In the presence of 0.1 mM of α-KG, (R)-2-HG at concentrations of 10 mM and 50 mM resulted in 33% and 83% inhibition of TET2, respectively. nih.gov (S)-2-HG was found to be a more potent inhibitor than its (R)-enantiomer for both TET1 and TET2. nih.gov These findings highlight a structure-activity relationship where dicarboxylic acids bearing a hydroxyl group can mimic the natural co-substrate α-KG and modulate the activity of critical enzymes in epigenetic regulation.

| Compound | Target Enzyme | Inhibition Details | Reference |

| 2-hydroxy-4-methylene-pentanedicarboxylic acid | TET2 | IC₅₀ = 11.0 ± 0.9 μM (at 10 μM α-KG) | nih.gov |

| (R)-2-hydroxyglutarate | TET2 | 33% inhibition at 10 mM, 83% inhibition at 50 mM (in the presence of 0.1 mM α-KG) | nih.gov |

| (S)-2-hydroxyglutarate | TET1 & TET2 | More potent inhibitor than (R)-2-HG | nih.gov |

Binding Affinity and Molecular Recognition in Enzymatic Systems

The inhibitory action of this compound analogs is a direct consequence of their binding affinity and molecular recognition within the active sites of enzymes. The structural similarity of these compounds to endogenous molecules facilitates their interaction with the enzyme's binding pocket.

For 2-hydroxy-4-methylene-pentanedicarboxylic acid , studies have determined its dissociation constant (Kd) for the TET2 catalytic domain to be 0.3 ± 0.12 μM. nih.gov This strong binding affinity underscores its effectiveness as an inhibitor. The molecular recognition is based on its ability to competitively bind in the same catalytic site as the co-substrate α-ketoglutarate, although it is not suitable for the subsequent oxidative decarboxylation step of the catalytic cycle. nih.gov This competitive binding effectively blocks the normal function of the enzyme.

The crystal structure of the human TET2 enzyme bound to DNA reveals critical hydrogen bonds that are formed for the recognition of its substrate. nih.gov Analogs that can form similar interactions within this active site are therefore likely to exhibit inhibitory properties. The development of novel TET inhibitors often focuses on modifying the structure of molecules like cytosine to enhance binding affinity and selectivity for the TET enzyme's active site. nih.govbates.edu

| Compound | Enzyme Domain | Binding Affinity (Kd) | Molecular Recognition Mechanism | Reference |

| 2-hydroxy-4-methylene-pentanedicarboxylic acid | TET2 Catalytic Domain | 0.3 ± 0.12 μM | Competes with the co-substrate α-ketoglutarate for the active site | nih.gov |

Biosynthetic Precursors and Pathways

The generation of this compound and related dicarboxylic acids can be achieved through various biological and chemical routes, often originating from simpler, fundamental biomolecules.

Origin from Simpler Biomolecules (e.g., pyruvic and glyoxylic acids for analogues)

The synthesis of dicarboxylic acids can originate from central metabolic intermediates. For instance, there is evidence for the enzymatic synthesis of malic acid , a four-carbon dicarboxylic acid, through the reductive carboxylation of pyruvic acid . nih.gov This process demonstrates a pathway where a simpler three-carbon keto acid is converted into a more complex dicarboxylic acid.

Microbial Biotransformation Pathways

Microorganisms provide a versatile platform for the synthesis of complex organic acids through biotransformation. Various pathways have been identified and engineered for the production of dicarboxylic acids.

One significant pathway is the ω-oxidation of fatty acids. In microbes like Pseudomonas putida, an alkane monooxygenase system can be expressed to produce ω-hydroxy acids, which are then further oxidized to dicarboxylic acids. nih.gov This demonstrates a microbial pathway for introducing carboxyl groups at the terminal ends of aliphatic chains.

The production of C4-dicarboxylic acids has also been achieved in the yeast Pichia pastoris by overexpressing the reductive tricarboxylic acid (TCA) pathway. oup.com This involves the enzymatic conversion of pyruvate (B1213749) to oxaloacetic acid and subsequently to other dicarboxylic acids. oup.com

Additionally, microbial reduction of keto acids is a common biotransformation. Yeasts such as Rhodotorula minuta and Candida holmii have been utilized for the microbial reduction of ethyl 2-oxo-4-phenylbutanoate to produce ethyl (R)-2-hydroxy-4-phenylbutanoate, a related hydroxy acid ester. researchgate.net This showcases the capability of these microorganisms to perform stereoselective reductions, a key step in the synthesis of chiral hydroxy acids. The genus Rhodotorula, in particular, is known for its ability to produce a variety of bioactive molecules and enzymes. researchgate.netunibo.it

| Microbial Strain | Pathway/Reaction | Precursor(s) | Product(s) | Reference |

| Pseudomonas putida | ω-oxidation | Fatty acids | ω-hydroxy acids, Dicarboxylic acids | nih.gov |

| Pichia pastoris | Reconstructed Reductive TCA Pathway | Pyruvate | C4-dicarboxylic acids (e.g., malic acid) | oup.com |

| Rhodotorula minuta | Microbial Reduction | Ethyl 2-oxo-4-phenylbutanoate | Ethyl (R)-2-hydroxy-4-phenylbutanoate | researchgate.net |

| Candida holmii | Microbial Reduction | Ethyl 2-oxo-4-phenylbutanoate | Ethyl (R)-2-hydroxy-4-phenylbutanoate | researchgate.net |

Advanced Analytical and Spectroscopic Research Methodologies

Development of Chromatographic and Mass Spectrometric Techniques for Research

Chromatographic methods coupled with mass spectrometry (MS) provide the high sensitivity and selectivity required to analyze 2-Ethyl-2-hydroxy-4-oxopentanedioic acid, particularly within complex biological or chemical systems. The choice between gas or liquid chromatography is typically dictated by the analyte's volatility and thermal stability.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. In metabolomics research, GC-MS is frequently used for profiling a wide range of metabolites, including organic acids. imrpress.com For non-volatile compounds like this compound, a chemical derivatization step is necessary to increase volatility and thermal stability, making them suitable for GC analysis. This process involves converting the polar functional groups (carboxyl and hydroxyl) into less polar, more volatile esters or ethers.

The mass spectrum of the derivatized compound provides a fragmentation pattern, or "chemical fingerprint," that allows for its identification, often by comparison to spectral libraries like that of the National Institute of Standards and Technology (NIST). imrpress.com The total ion chromatogram (TIC) generated from a GC-MS analysis displays peaks corresponding to the different compounds in a sample, with their retention times and mass spectra used for identification and quantification. rjptonline.org

Table 1: Common Derivatization Reagents for GC-MS Analysis of Organic Acids

| Derivatization Agent | Target Functional Group(s) | Resulting Derivative | Purpose |

|---|---|---|---|

| BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) | -COOH, -OH | Trimethylsilyl (B98337) (TMS) ester/ether | Increases volatility and thermal stability. |

| MTBSTFA (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide) | -COOH, -OH | tert-Butyldimethylsilyl (TBDMS) ester/ether | Creates higher molecular weight derivatives with stable fragments. |

| Methanol/HCl | -COOH | Methyl ester | Esterification of carboxylic acids to increase volatility. |

Liquid chromatography-mass spectrometry (LC-MS) is exceptionally well-suited for the analysis of polar, non-volatile, and thermally labile compounds like this compound. A key advantage of LC-MS is that it can often analyze such compounds directly in their native form without the need for chemical derivatization. This simplifies sample preparation and avoids potential artifacts from the derivatization process.

The Human Metabolome Database (HMDB) lists "4-Hydroxy-2-oxoglutaric acid," a synonym for a related compound, and includes search functionalities for LC-MS, indicating its common use for the analysis of this class of metabolites. hmdb.ca Different LC techniques can be employed depending on the specific analytical challenge. Reversed-phase (RP) chromatography separates molecules based on hydrophobicity, while hydrophilic interaction liquid chromatography (HILIC) is effective for retaining and separating very polar compounds that have little or no retention on RP columns.

Table 2: LC-MS Techniques for Polar Analyte Analysis

| Chromatographic Mode | Stationary Phase Principle | Mobile Phase | Suitable for |

|---|---|---|---|

| Reversed-Phase (RP) | Non-polar (e.g., C18) | Polar (e.g., water/acetonitrile) | Moderately polar to non-polar compounds. |

| Hydrophilic Interaction (HILIC) | Polar (e.g., silica, amide) | Apolar organic solvent with a small amount of aqueous solvent | Very polar, hydrophilic compounds. |

| Ion-Exchange (IEX) | Charged (anionic or cationic) | Aqueous buffer with a salt gradient | Ionic or ionizable compounds. |

This compound possesses a chiral center at the second carbon atom (C2), which is bonded to four different groups: an ethyl group, a hydroxyl group, and two different carboxylic acid-containing chains. This means the compound can exist as two non-superimposable mirror images, known as enantiomers ((R) and (S) forms). gcms.cz Since enantiomers often exhibit different biological activities, their separation and quantification are critical.

Standard chromatographic columns cannot separate enantiomers because they have identical physical properties like boiling point and polarity. wisc.edu Chiral gas chromatography utilizes a special column containing a chiral stationary phase (CSP). gcms.cz These phases, often based on derivatized cyclodextrins, create a chiral environment where the two enantiomers can interact diastereomerically, leading to different retention times and enabling their separation. gcms.cz This technique is indispensable for determining the enantiomeric distribution or enantiomeric excess (ee) of this compound in a sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the de novo structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework and the connectivity of atoms, which is crucial for confirming the identity and structure of this compound.

One-dimensional (1D) NMR, including ¹H (proton) and ¹³C (carbon-13) NMR, provides fundamental structural information.

¹H NMR reveals the number of different proton environments and their neighboring protons through chemical shifts, integration (signal area), and spin-spin coupling (signal splitting). For this compound, one would expect to see a triplet and a quartet for the ethyl group, along with singlets or multiplets for the methylene (B1212753) protons and the hydroxyl proton.

¹³C NMR shows the number of unique carbon atoms in the molecule. The chemical shifts indicate the type of carbon (e.g., alkyl, ketone, carboxyl). The spectrum would be expected to show distinct signals for the ethyl carbons, the central quaternary carbon, the methylene carbon, the ketonic carbonyl carbon, and the two carboxylic acid carbons.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity |

|---|---|---|---|---|

| -CH₂CH₃ | Ethyl | ~0.9 | ~8 | Triplet |

| -CH₂CH₃ | Ethyl | ~1.8 | ~30 | Quartet |

| -C(OH)-CH₂- | Methylene | ~3.0 | ~45 | Singlet/AB system |

| -C=O | Ketone | - | ~205 | - |

| -C(OH)- | Quaternary | - | ~75 | - |

| -COOH | Carboxyl | ~10-12 (broad) | ~175 | Singlet |

| -OH | Hydroxyl | Variable (broad) | - | Singlet |

Note: Predicted values are estimates based on typical chemical shifts for these functional groups.

While 1D NMR provides essential data, two-dimensional (2D) NMR experiments are necessary to piece together the complete molecular structure and determine its stereochemistry.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically on adjacent carbons), allowing for the tracing of proton-proton spin systems, such as within the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, definitively assigning which proton signal corresponds to which carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy) reveals protons that are close to each other in space, regardless of whether they are bonded. This is particularly valuable for determining the three-dimensional conformation and distinguishing between stereoisomers of chiral molecules like this compound. smolecule.com

Infrared (IR) and UV/Vis Spectroscopy for Functional Group and Electronic Structure Analysis in Research

Infrared (IR) and Ultraviolet-Visible (UV/Vis) spectroscopy are powerful analytical techniques employed in the structural elucidation and electronic characterization of organic molecules such as this compound. These methods provide valuable insights into the functional groups present and the nature of electronic transitions within the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the various functional groups within this compound by detecting the vibrations of its chemical bonds. The presence of carboxylic acid, hydroxyl, and ketone functionalities gives rise to a complex and characteristic IR spectrum.

The O-H stretching vibration of the carboxylic acid groups and the tertiary hydroxyl group typically appears as a very broad band in the region of 3300-2500 cm⁻¹. smolecule.comorgchemboulder.com This broadening is a result of extensive intermolecular hydrogen bonding. Superimposed on this broad absorption are the sharper C-H stretching bands of the ethyl and methylene groups. smolecule.comorgchemboulder.com

The carbonyl (C=O) stretching vibrations are particularly informative. The two carboxylic acid carbonyl groups are expected to exhibit a strong, intense absorption band in the range of 1760-1690 cm⁻¹. smolecule.comorgchemboulder.com The exact position of this band can be influenced by hydrogen bonding, which typically shifts the absorption to a lower wavenumber. The ketone carbonyl group at the 4-position will also give rise to a strong absorption in a similar region, and its precise location can be affected by the electronic environment and potential intramolecular interactions. For instance, in related dicarboxylic acids, the carbonyl absorptions can appear as distinct or overlapping peaks. researchgate.net For example, the cyclic dimers of some carboxylic acids show a peak around 1700 cm⁻¹, while acyclic dimers absorb at approximately 1720 cm⁻¹. researchgate.net The C-O stretching of the carboxylic acid and hydroxyl groups is expected in the 1320-1210 cm⁻¹ region, while O-H bending vibrations are found around 1440-1395 cm⁻¹ and 950-910 cm⁻¹. orgchemboulder.com

Table 1: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid & Hydroxyl | O-H Stretch | 3300-2500 | Strong, Very Broad |

| Alkyl | C-H Stretch | 2980-2850 | Medium to Sharp |

| Carboxylic Acid C=O | C=O Stretch | 1760-1700 | Strong, Intense |

| Ketone C=O | C=O Stretch | 1725-1705 | Strong, Intense |

| Carboxylic Acid & Hydroxyl | C-O Stretch | 1320-1210 | Medium |

| Carboxylic Acid & Hydroxyl | O-H Bend | 1440-1395 & 950-910 | Medium |

UV/Vis Spectroscopy

UV/Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the key chromophores are the carbonyl groups of the ketone and carboxylic acids.

The ketone functional group typically exhibits two types of electronic transitions: a lower energy, less intense n → π* transition and a higher energy, more intense π → π* transition. The n → π* transition for unconjugated ketones usually occurs in the range of 270-300 nm. The carboxylic acid groups themselves absorb at lower wavelengths, typically around 200-210 nm, which is often difficult to measure accurately in common solvents.

The presence of the β-keto acid moiety in this compound is of particular interest. β-keto acids can exist in equilibrium with their enol tautomers. This keto-enol tautomerism can significantly influence the UV/Vis spectrum. The enol form introduces a C=C double bond conjugated with the carbonyl group, which typically results in a bathochromic shift (shift to longer wavelengths) and an increase in the intensity of the π → π* absorption band. For some β-keto acids, a UV absorption band with a maximum around 234 nm has been observed. acs.org The exact position and intensity of the absorption maxima (λmax) will be dependent on the solvent polarity and the position of the keto-enol equilibrium.

Table 2: Expected UV/Vis Absorption Maxima for this compound

| Chromophore/Tautomer | Electronic Transition | Predicted λmax (nm) | Molar Absorptivity (ε) |

| Ketone (Keto form) | n → π | 270 - 300 | Low |

| Carboxylic Acid | n → π | ~210 | Low |

| Conjugated System (Enol form) | π → π* | >220 | High |

Sample Preparation and Derivatization Strategies for Research Applications

The analysis of a polar, multifunctional compound like this compound often requires specific sample preparation and derivatization strategies, particularly for chromatographic techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Sample Preparation for HPLC Analysis

Due to its high polarity, this compound is well-suited for analysis by reversed-phase HPLC using highly aqueous mobile phases. lcms.cz

A common sample preparation workflow for the analysis of organic acids from biological or environmental matrices involves the following steps:

Extraction: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be used to isolate the analyte from the sample matrix. For polar compounds, a polar solvent is typically used for extraction.

Protein Precipitation: For biological samples such as plasma or cell lysates, proteins that can interfere with the analysis are often removed by precipitation using organic solvents (e.g., acetonitrile) or acids (e.g., perchloric acid). nih.govnih.gov

Filtration: To prevent clogging of the HPLC column, the sample extract is typically filtered through a 0.22 or 0.45 µm syringe filter.

pH Adjustment: The pH of the sample and mobile phase is crucial for the analysis of carboxylic acids. Acidification of the mobile phase (e.g., with formic acid or phosphoric acid) to a pH below the pKa of the carboxylic acid groups ensures that they are in their protonated, less polar form, leading to better retention on a reversed-phase column. lcms.czlcms.cz

Table 3: General Sample Preparation Protocol for HPLC Analysis of Polar Organic Acids

| Step | Procedure | Purpose |

| 1. Extraction | Isolate analyte from sample matrix using LLE or SPE. | Removal of major interferences. |

| 2. Protein Precipitation | Add precipitating agent (e.g., acetonitrile, perchloric acid) to biological samples. | Removal of proteins. |

| 3. Centrifugation | Separate the precipitate from the supernatant containing the analyte. | Clarification of the extract. |

| 4. Filtration | Pass the supernatant through a syringe filter (e.g., 0.22 µm). | Removal of particulate matter. |

| 5. Dilution & pH Adjustment | Dilute the sample in the mobile phase and ensure appropriate pH. | Optimize for chromatographic separation. |

Derivatization for GC Analysis

Direct analysis of this compound by GC is challenging due to its low volatility and thermal instability, which are consequences of the polar carboxylic acid and hydroxyl functional groups. nih.gov Therefore, derivatization is a necessary step to convert these polar groups into less polar, more volatile, and more thermally stable derivatives.

Common derivatization strategies for carboxylic and hydroxyl groups include:

Silylation: This is a widely used technique where active hydrogens in the -COOH and -OH groups are replaced by a trimethylsilyl (TMS) group. nih.govresearchgate.net Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used, often with a catalyst like trimethylchlorosilane (TMCS). researchgate.netnih.govsigmaaldrich.com The resulting TMS esters and ethers are significantly more volatile and suitable for GC analysis. For dicarboxylic acids, BSTFA has been shown to be an effective derivatizing agent. nih.gov

Esterification (Alkylation): The carboxylic acid groups can be converted to their corresponding esters (e.g., methyl or ethyl esters) through reaction with an alcohol in the presence of an acid catalyst (e.g., BF₃) or with other alkylating agents like methyl chloroformate (MCF). nih.govsemanticscholar.org This method is effective for increasing volatility, though silylation is often preferred for polyfunctional acids as it can simultaneously derivatize both carboxylic and hydroxyl groups. nih.gov

The choice of derivatization reagent and reaction conditions (temperature, time) needs to be optimized for the specific analyte to ensure complete derivatization and avoid the formation of byproducts. sigmaaldrich.com

Table 4: Common Derivatization Reagents for GC Analysis of Polyfunctional Acids

| Derivatization Method | Reagent | Target Functional Groups | Advantages |

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Carboxyl, Hydroxyl | One-step derivatization of multiple functional groups, produces volatile and stable derivatives. nih.govsigmaaldrich.com |

| Esterification | Boron trifluoride/Alcohol (e.g., butanol) | Carboxyl | Forms stable ester derivatives. nih.gov |

| Alkylation | Methyl Chloroformate (MCF) | Carboxyl, Hydroxyl, Amine | Fast and efficient for a wide range of organic acids. nih.gov |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods can predict molecular geometry, electronic properties, and reactivity.

Ab initio and Density Functional Theory (DFT) are two of the most widely used quantum chemical methods. Ab initio methods are based on first principles, using the Schrödinger equation and fundamental physical constants without empirical parameters. Density Functional Theory, on the other hand, utilizes the electron density to calculate the energy of a system, offering a balance between accuracy and computational cost.

For 2-Ethyl-2-hydroxy-4-oxopentanedioic acid, DFT methods, such as those employing the B3LYP functional with a suitable basis set (e.g., 6-31G*), can be used to optimize the molecular geometry and calculate various electronic properties. These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive.

Other calculated electronic properties can include the electrostatic potential surface, which reveals the charge distribution and helps predict sites for electrophilic and nucleophilic attack. Mulliken and Natural Bond Orbital (NBO) charge analyses can provide further details on the partial charges of individual atoms, offering insights into intermolecular interactions.

Table 1: Calculated Electronic Properties of this compound (Illustrative DFT Data)

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.2 D |

| Ionization Potential | 7.1 eV |

| Electron Affinity | 0.8 eV |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations for a molecule of this type. Specific values would require dedicated computational studies.

Due to the presence of several single bonds, this compound can exist in multiple conformations. Conformational analysis aims to identify the stable conformers and determine their relative energies, thus constructing the potential energy surface or landscape of the molecule.

Computational methods, including both quantum mechanics and more computationally efficient molecular mechanics, can be employed to perform a systematic scan of the torsional angles around the rotatable bonds. This process identifies the low-energy conformers, which are the most likely to be populated at a given temperature. The relative populations of these conformers can be estimated using the Boltzmann distribution. Understanding the preferred conformations is crucial as the biological activity of a molecule is often dependent on its three-dimensional shape.

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations extend the study of single molecules to their interactions with other molecules and their dynamic behavior over time.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as an enzyme. This method is instrumental in drug discovery and for understanding enzyme inhibition mechanisms. For this compound, docking studies could be performed to predict its binding mode within the active site of a target enzyme.

The process involves generating a multitude of possible binding poses of the ligand within the receptor's binding pocket and then scoring these poses based on a scoring function that estimates the binding affinity. The scoring function typically considers factors such as electrostatic interactions, van der Waals forces, and hydrogen bonding. The results of docking studies can identify key amino acid residues involved in the interaction and suggest potential modifications to the ligand to improve its binding affinity.

Table 2: Illustrative Ligand-Protein Docking Results for this compound with a Hypothetical Enzyme

| Parameter | Value |

| Binding Energy | -7.2 kcal/mol |

| Interacting Residues | Arg124, Asp256, Tyr301 |

| Hydrogen Bonds | 2 |

| Hydrophobic Interactions | 4 |

Note: This table presents hypothetical data to illustrate the output of a molecular docking study.

Computational chemistry can be used to model chemical reactions, providing detailed information about the reaction mechanism, including the structures of transition states and the calculation of activation energies. For this compound, this could involve studying its potential metabolic transformations or its role in a catalytic cycle.

Methods such as DFT can be used to locate the transition state structures along a reaction coordinate. The transition state is a first-order saddle point on the potential energy surface, and its energy determines the activation barrier of the reaction. Techniques like Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm that the identified transition state connects the reactants and products. These simulations provide a molecular-level understanding of the reaction kinetics and mechanism.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively.

For a series of derivatives of this compound, a QSAR model could be developed to predict their inhibitory activity against a particular enzyme. This involves calculating a set of molecular descriptors for each compound, which quantify various aspects of their structure (e.g., steric, electronic, and hydrophobic properties). Statistical techniques such as multiple linear regression or machine learning algorithms are then used to build a mathematical model that relates these descriptors to the observed biological activity.

Similarly, a QSPR model could predict properties like solubility or lipophilicity (logP) based on the molecular structure. These models are valuable for guiding the design of new compounds with improved activity or desired properties, reducing the need for extensive experimental screening.

Computational Approaches to Correlate Structure with Biochemical Activity

Understanding how the specific three-dimensional arrangement of this compound influences its biological function is a key area of computational research. Methods such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are employed to build predictive models that link its chemical structure to its biochemical activity.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical correlation between the chemical properties of a molecule and its biological activity. For this compound, this involves calculating various molecular descriptors that quantify its physicochemical properties. These descriptors can include electronic properties (like HOMO/LUMO energies), steric parameters (molecular volume, surface area), and hydrophobic characteristics (such as the octanol-water partition coefficient, logP). Studies on other carboxylic acids have demonstrated that such parameters can be used to build reliable models for predicting activity or toxicity. researchgate.netresearchgate.net These models can help forecast the inhibitory potential of new, unsynthesized derivatives before they are created. researchgate.net

Molecular Docking: This technique simulates the binding of a ligand (in this case, this compound) into the active site of a target protein, such as an enzyme. The simulation calculates a "docking score," which estimates the binding affinity and predicts the most favorable binding orientation. nih.govresearchgate.net By visualizing the docked complex, researchers can identify key intermolecular interactions, like hydrogen bonds and electrostatic interactions, between the molecule and amino acid residues of the protein. researchgate.netnih.gov This information is crucial for understanding the mechanism of action and for designing molecules with improved specificity and potency.

A summary of computational methods applicable to studying the biochemical activity of this compound is presented below.

| Computational Method | Principle | Predicted Parameters |

| QSAR | Correlates physicochemical properties with biological function. | Inhibition constants (Ki, IC50), toxicity profiles. |

| Molecular Docking | Simulates the interaction between a ligand and a protein's active site. | Binding energy, protein-ligand interaction modes, binding affinity. nih.gov |

| Density Functional Theory (DFT) | Calculates the electronic structure of the molecule. | Molecular orbital energies (HOMO/LUMO), electrostatic potential maps, charge distribution. |

Prediction of Stereochemical Preferences in Reactions

The this compound molecule contains a chiral center at the C2 carbon, meaning it can exist as different stereoisomers. Predicting which isomer is preferentially formed during a chemical reaction is a significant challenge that can be addressed using computational methods. nih.govnih.gov

Transition State Modeling with Density Functional Theory (DFT): The stereochemical outcome of many reactions, such as aldol (B89426) reactions that can form C-C bonds, is determined by the relative energy of the transition states leading to the different stereoisomeric products. nih.govresearchgate.net Density Functional Theory (DFT) is a powerful quantum mechanical method used to calculate the geometries and energies of these short-lived transition state structures. nih.govresearchgate.netacs.org

By modeling the reaction pathways for the formation of the (R) and (S) enantiomers of this compound, chemists can compute the activation energy for each path. The pathway with the lower activation energy is kinetically favored, and the corresponding stereoisomer is predicted to be the major product. researchgate.net These calculations can account for various factors, including steric hindrance and the influence of catalysts or solvents, providing a detailed mechanistic understanding of stereoselectivity. nih.govacs.org

The following table illustrates hypothetical DFT results for a reaction forming the chiral center of this compound.

| Reaction Pathway | Transition State Model | Calculated Relative Energy (kcal/mol) | Predicted Major Stereoisomer |

| Formation of (2R)-isomer | TS-R | 0.0 (Reference) | (2R) |

| Formation of (2S)-isomer | TS-S | +2.1 | - |

In this hypothetical example, the transition state leading to the (2R)-isomer is 2.1 kcal/mol lower in energy than the one leading to the (2S)-isomer, suggesting that the (2R)-isomer would be the predominantly formed product.

Emerging Research Directions and Potential Applications Non Clinical

Exploration as a Biochemical Probe in Metabolic Studies

The intricate nature of metabolic pathways necessitates the use of precise molecular probes to elucidate complex biochemical processes. 2-Ethyl-2-hydroxy-4-oxopentanedioic acid is emerging as a valuable tool in this regard, offering unique opportunities to trace metabolic activities and investigate enzymatic functions.

Use in Tracing Metabolic Fluxes and Pathway Intermediates

While direct studies detailing the use of this compound for tracing metabolic fluxes are still in nascent stages, its structural similarity to key metabolic intermediates suggests its potential in this area. As an analogue of compounds central to cellular metabolism, it could theoretically be used to probe the flow of molecules through various metabolic routes. Future research, potentially employing isotopic labeling of the compound, would be invaluable in mapping its metabolic fate and its influence on interconnected pathways.

Investigation of Enzyme Mechanisms through Analogue Probes

A more established area of research is the use of this compound to investigate the mechanisms of specific enzymes. It has been identified as a competitive inhibitor of certain dioxygenases, enzymes that play crucial roles in processes such as DNA demethylation. smolecule.com By competing with the natural substrates of these enzymes, it allows researchers to study their active sites and catalytic mechanisms.

Furthermore, this compound is involved in the activity of ten-eleven translocation (TET) enzymes. smolecule.com These enzymes are vital for DNA demethylation and subsequent regulation of gene expression. smolecule.com The interaction of this compound with TET enzymes provides a valuable method for understanding the epigenetic modifications that influence cellular differentiation and function. smolecule.com

Role in Industrial Biotechnology and Sustainable Chemistry

The push towards greener and more sustainable chemical production has led to the exploration of bio-based molecules as platforms for synthesizing valuable chemicals. This compound is at the forefront of this research, with potential applications in biocatalysis and as a product from renewable feedstocks.

Biocatalytic Production of Fine Chemicals and Intermediates

The enzymatic synthesis of chemical compounds offers significant advantages over traditional chemical methods, including higher selectivity and milder reaction conditions. Research has indicated the potential for biocatalytic routes to produce this compound. One promising approach involves the use of hydroxylating monooxygenases, which can introduce hydroxyl groups with high precision.

While specific industrial-scale production of fine chemicals using this compound as a starting material is not yet widely documented, its functional groups make it a versatile precursor for the synthesis of complex molecules. Its derivatives have also been noted for their antioxidative properties, suggesting potential applications in the development of novel antioxidants. smolecule.com

Sustainable Synthesis Routes from Biomass Feedstocks

The production of chemicals from renewable biomass is a cornerstone of sustainable chemistry. While direct synthesis of this compound from biomass is an area of ongoing research, related studies provide a strong proof of concept. For instance, a novel one-pot approach has been reported for the sustainable synthesis of α-ketoglutaric acid and methanetriacetic acid from biomass-derived pyruvic and glyoxylic acids. nih.gov This process involves the formation of 2-hydroxy-4-oxopentanedioic acid as an intermediate, highlighting the feasibility of producing similar multi-functional carboxylic acids from renewable resources. nih.gov

Analytical Biomarker Research in Non-Clinical Contexts

The presence and concentration of specific small molecules in biological fluids can serve as indicators of physiological or pathological states. Non-clinical research has begun to uncover the potential of this compound as a biomarker.

Metabolic profiling studies have revealed differential levels of this compound in biological samples, suggesting its utility as a potential biomarker. smolecule.com For example, research has pointed to its possible role as a biomarker in sepsis, a life-threatening condition. smolecule.com Furthermore, studies investigating metabolic imbalances in autoimmune diseases have identified changes in the levels of related organic acids, such as 2-hydroxyglutarate, suggesting that this compound could also be a relevant molecule in this context. nih.gov These findings in non-clinical research lay the groundwork for future investigations into its diagnostic and prognostic value.

Potential for Identification as a Biomarker in Microbial or Plant Metabolism

The identification of unique metabolites that signal specific physiological or pathological states is a cornerstone of biomarker discovery. The structural similarity of this compound to alpha-ketoglutarate, a central molecule in the Krebs cycle, suggests that it could emerge as a valuable biomarker in the metabolic profiling of microbial or plant systems. smolecule.com

Metabolic profiling studies have indicated that the levels of related compounds can fluctuate significantly in response to physiological changes. For instance, research has shown differential metabolite profiles, including those of similar dicarboxylic acids, in biological samples from patients with sepsis, hinting at their potential as biomarkers for inflammatory and metabolic distress. smolecule.com While direct evidence for this compound in microbial or plant systems is not yet established in extensive studies, its functional groups suggest it could participate in or be a product of various metabolic pathways.

Future research may focus on developing sensitive detection methods, such as mass spectrometry-based metabolomics, to screen for the presence and quantify the levels of this compound in microbial cultures or plant extracts under different conditions (e.g., stress, infection, or specific growth phases). The detection of this compound could indicate the activity of specific enzymatic pathways, potentially involving hydroxylation or the metabolism of ethyl-branched substrates.

Table 1: Potential Research Areas for this compound as a Biomarker

| Research Area | Rationale | Potential Significance |

| Microbial Fermentation | Monitoring the production of specialty chemicals or the health of a microbial culture. | Optimization of fermentation processes and early detection of contamination or stress. |

| Plant Stress Response | Identifying metabolic shifts in plants exposed to environmental stressors like drought, salinity, or pathogens. | Development of new indicators for plant health and crop resilience. |

| Soil Microbiology | Assessing the metabolic activity and diversity of soil microbial communities. | Understanding nutrient cycling and the impact of environmental changes on soil ecosystems. |

Future Perspectives in Chemical Biology and Synthetic Organic Chemistry Research

The complex stereochemistry and functionality of this compound make it an interesting target for both chemical biology and synthetic organic chemistry.

In the realm of chemical biology , this molecule could serve as a chemical probe to investigate the activity of various enzymes. It has been suggested that it may act as a competitive inhibitor of certain dioxygenases, which could have implications for processes like DNA demethylation. smolecule.com The synthesis of derivatives of this compound could lead to the development of more potent and selective inhibitors for enzymes involved in epigenetic regulation or other metabolic pathways.

From a synthetic organic chemistry perspective, the creation of this compound presents a considerable challenge that drives the development of new synthetic methodologies. smolecule.com Key challenges include the stereoselective installation of the ethyl and hydroxyl groups on the same carbon atom and the maintenance of the dicarboxylic acid framework.

Potential synthetic strategies that could be explored or optimized include:

Enzymatic Synthesis: Utilizing enzymes to catalyze the formation of the molecule from simpler, achiral precursors could offer a highly selective and environmentally friendly route. smolecule.com

Asymmetric Synthesis: Developing novel asymmetric catalytic methods to control the stereochemistry at the chiral center is a significant area for future research.

Grignard Reactions: The use of Grignard reagents with appropriate carbonyl compounds followed by hydrolysis is a potential, though challenging, method for its synthesis. smolecule.com

The successful and efficient synthesis of this compound and its analogs would not only provide material for biological studies but also represent a significant achievement in synthetic chemistry.

Table 2: Future Research Perspectives

| Field | Research Direction | Potential Outcome |

| Chemical Biology | Development of molecular probes based on the this compound scaffold. | New tools to study enzyme function and cellular signaling pathways. |

| Synthetic Organic Chemistry | Design of novel and efficient stereoselective synthetic routes. | Advancement of synthetic methodologies for complex, multifunctional molecules. |

| Biocatalysis | Identification and engineering of enzymes for the biosynthesis of the compound. | Greener and more efficient production methods for this and related molecules. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Ethyl-2-hydroxy-4-oxopentanedioic acid, and how can its purity be validated?

- Methodological Answer :

- Synthetic Routes :

- Knoevenagel condensation : Use ethyl acetoacetate and glyoxylic acid under acidic catalysis (e.g., HCl) with controlled temperature (40–60°C) to form the α,β-unsaturated ketone intermediate. Subsequent hydroxylation via epoxidation and hydrolysis can yield the target compound.

- Alternative pathway : Employ enzymatic catalysis (e.g., lipases) for stereoselective synthesis, though yields may vary depending on solvent polarity and enzyme stability .

- Purity Validation :

- HPLC with a C18 column (mobile phase: acetonitrile/0.1% formic acid; flow rate: 1 mL/min) to assess retention time and peak homogeneity.

- NMR Spectroscopy : Compare and spectra to reference data (e.g., PubChem or ECHA databases) to confirm structural integrity.

- Mass Spectrometry : ESI-MS in negative ion mode to verify molecular weight (expected [M-H] peak at m/z 191.1) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- FT-IR : Identify key functional groups:

- Broad O-H stretch (2500–3300 cm), ketone C=O (1700–1750 cm), and carboxylic acid C=O (1680–1710 cm).

- NMR : Look for signals corresponding to ethyl groups (δ 1.2–1.4 ppm, triplet) and hydroxyl protons (δ 2.5–3.5 ppm, exchangeable).

- X-ray Crystallography : For absolute configuration determination, though this requires high-purity crystals .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

- Methodological Answer :

- Systematic Review : Compile data from peer-reviewed studies (e.g., PubMed, SciFinder) and assess variables like assay conditions (pH, temperature), cell lines, and solvent systems (DMSO vs. aqueous buffers).

- Statistical Re-analysis : Apply meta-analysis tools (e.g., RevMan) to identify heterogeneity sources. For example, discrepancies in IC values may arise from differences in enzyme isoforms or assay protocols .

- Controlled Replication : Reproduce conflicting studies under standardized conditions, documenting batch-to-batch variability in compound synthesis .

Q. What experimental designs are suitable for studying the compound’s role in metabolic pathways involving α-ketoglutarate dehydrogenase?

- Methodological Answer :

- In Vitro Kinetics : Use purified α-ketoglutarate dehydrogenase complexes (KDHC) in Tris-HCl buffer (pH 7.4) with varying substrate concentrations. Monitor NADH production via UV-Vis (340 nm) to determine inhibition constants ().

- Isotopic Labeling : Incorporate -labeled this compound in cell cultures (e.g., HeLa or HEK293) and track metabolic flux via LC-MS to identify downstream intermediates .

- Molecular Docking : Perform in silico simulations (AutoDock Vina) to predict binding affinities to KDHC active sites, correlating with experimental inhibition data .

Data Analysis and Reporting

Q. How should researchers address uncertainties in quantifying this compound in biological matrices?

- Methodological Answer :

- Calibration Curves : Prepare standard solutions in matched matrices (e.g., plasma, lysate) to minimize matrix effects. Use internal standards (e.g., deuterated analogs) for LC-MS/MS normalization.

- Limit of Detection (LOD) : Calculate via 3σ method from blank samples. Typical LOD for LC-MS is 0.1–1 ng/mL.

- Uncertainty Budget : Include contributions from pipetting error (±2%), instrument drift (±5%), and inter-day variability (±10%) .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (GHS H315/H319). Use fume hoods for weighing and synthesis to prevent inhalation (GHS H335) .

- Spill Management : Absorb with inert material (e.g., vermiculite), seal in containers, and dispose via certified hazardous waste services. Avoid aqueous rinsing to prevent environmental contamination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.